(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Overview
Description
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is an organic compound with the molecular formula C11H21NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a hydroxyl group at the 4-position, and a methyl group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its chiral centers and functional groups, which make it a versatile intermediate in the synthesis of various biologically active molecules.
Scientific Research Applications
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Protection of the Nitrogen Atom: The nitrogen atom is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced via selective oxidation or hydroxylation reactions.
Introduction of the Methyl Group: The methyl group at the 2-position can be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvents, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or amines.
Mechanism of Action
The mechanism of action of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine depends on its specific application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The Boc protecting group is typically removed under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-1-Boc-2-methyl-4-hydroxypyrrolidine: Similar structure but with a five-membered ring.
(2R,4S)-1-Boc-2-methyl-4-hydroxyproline: Contains a carboxyl group instead of a hydroxyl group.
(2R,4S)-1-Boc-2-methyl-4-hydroxyazetidine: Features a four-membered ring.
Uniqueness
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is unique due to its six-membered piperidine ring, which provides greater stability and conformational flexibility compared to smaller ring systems. The presence of both a hydroxyl and a methyl group at specific positions allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJVQLRZJXWNM-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149596 | |
Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152491-46-8 | |
Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152491-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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